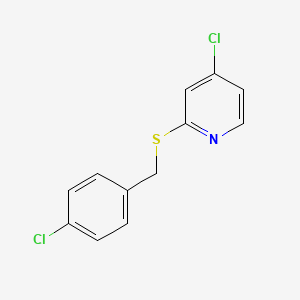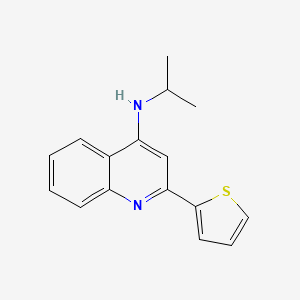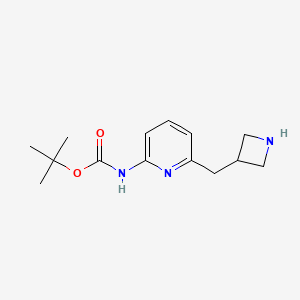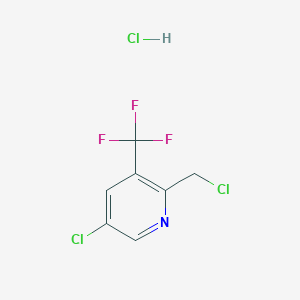
3-((Trimethylsilyl)ethynyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is performed between 9H-carbazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
- Solvent: Tetrahydrofuran or dimethylformamide
- Base: Triethylamine or diisopropylamine
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the carbazole core or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole or ethynyl derivatives.
Substitution: Functionalized carbazole compounds with various substituents replacing the trimethylsilyl group.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)-9H-carbazole involves its interaction with molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbazole core can intercalate with DNA, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)pyridine
- 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
- Ethynyltrimethylsilane
Uniqueness
3-((Trimethylsilyl)ethynyl)-9H-carbazole is unique due to its combination of a carbazole core and a trimethylsilyl-ethynyl group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in synthetic and industrial processes.
Propriétés
Numéro CAS |
627540-49-2 |
|---|---|
Formule moléculaire |
C17H17NSi |
Poids moléculaire |
263.41 g/mol |
Nom IUPAC |
2-(9H-carbazol-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H17NSi/c1-19(2,3)11-10-13-8-9-17-15(12-13)14-6-4-5-7-16(14)18-17/h4-9,12,18H,1-3H3 |
Clé InChI |
CONNUNJMESWZEY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)










